methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate
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Overview
Description
Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ester functional group, and an alkene. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound with a similar ester functional group but different structural features.
Thiols and Sulfides: Compounds containing sulfur analogs of ethers and alcohols, which exhibit different reactivity and properties.
Properties
CAS No. |
475562-17-5 |
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Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+ |
InChI Key |
BHFJTVFRXXWPLV-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C(C/C=C/Cl)C(=O)OC |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Origin of Product |
United States |
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